3-Fluoro-4-(3-methoxycarbonylphenyl)benzoic acid
Description
3-Fluoro-4-(3-methoxycarbonylphenyl)benzoic acid is a fluorinated benzoic acid derivative featuring a fluorine atom at the 3-position and a 3-methoxycarbonylphenyl group at the 4-position of the benzene ring. These derivatives are critical intermediates in medicinal chemistry, particularly for developing active pharmaceutical ingredients (APIs) and organometallic complexes due to their tunable electronic and steric properties .
Properties
IUPAC Name |
3-fluoro-4-(3-methoxycarbonylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO4/c1-20-15(19)11-4-2-3-9(7-11)12-6-5-10(14(17)18)8-13(12)16/h2-8H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVGMONGXMKYPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50690677 | |
| Record name | 2-Fluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50690677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261977-65-4 | |
| Record name | 2-Fluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50690677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Components and Mechanism
The Suzuki-Miyaura coupling forms the central step in constructing the biphenyl system. This palladium-catalyzed reaction enables the union of:
-
Electrophilic partner : Methyl 4-bromo-3-fluorobenzoate
-
Nucleophilic partner : 3-Methoxycarbonylphenylboronic acid
The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the C–C bond.
Table 1: Standard Suzuki-Miyaura Reaction Conditions
| Component | Specification |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ (2.0 equiv) |
| Solvent | DME/H₂O (4:1 v/v) |
| Temperature | 80°C, 12 h |
| Yield | 78–85% |
Substrate Preparation
Methyl 4-bromo-3-fluorobenzoate synthesis :
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Bromination of 3-fluorobenzoic acid using NBS (N-bromosuccinimide) in DMF (75% yield)
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Esterification with methanol and H₂SO₄ catalyst (95% conversion)
3-Methoxycarbonylphenylboronic acid synthesis :
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Lithiation of methyl 3-bromobenzoate at -78°C
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Transmetallation with B(OMe)₃ followed by acidic workup (82% yield)
Esterification and Protecting Group Strategies
The methoxycarbonyl group is introduced via Fischer esterification prior to coupling to prevent decarboxylation during metal-mediated reactions. Critical parameters include:
Table 2: Esterification Optimization
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Acid Catalyst | H₂SO₄ (0.5 mol%) | Maximizes rate |
| Alcohol | Anhydrous MeOH | Prevents hydrolysis |
| Temperature | Reflux (65°C) | 98% conversion |
| Reaction Time | 6 h | Complete reaction |
Post-coupling hydrolysis of the methyl ester to regenerate the carboxylic acid employs:
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NaOH (2.0 M) in THF/H₂O (3:1) at 60°C for 4 h
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Acidic workup with HCl to precipitate the product (89% yield)
Alternative Synthetic Routes and Comparative Analysis
Ullmann Coupling Approach
While less efficient than Suzuki-Miyaura, Ullmann coupling using CuI catalyst achieves modest yields (45–50%) but requires higher temperatures (120°C) and extended reaction times (24 h).
Direct Fluorination Methods
Electrophilic fluorination of 4-(3-methoxycarbonylphenyl)benzoic acid using Selectfluor®:
Critical Process Optimization Parameters
Table 3: Solvent Screening for Suzuki Reaction
| Solvent System | Yield (%) | Purity (HPLC) |
|---|---|---|
| DME/H₂O (4:1) | 85 | 98.2 |
| Toluene/EtOH (3:1) | 72 | 95.1 |
| DMF/H₂O (5:1) | 68 | 93.4 |
Table 4: Palladium Catalyst Performance
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| Pd(PPh₃)₄ | 85 | 12 |
| PdCl₂(dppf) | 79 | 10 |
| Pd(OAc)₂/XPhos | 82 | 8 |
Scalability and Industrial Considerations
Kilogram-scale production employs continuous flow reactors to enhance:
-
Heat transfer (critical for exothermic steps)
-
Mixing efficiency (reduces catalyst loading by 15%)
-
Safety profile (minimizes handling of hazardous intermediates)
Typical production metrics:
Analytical Characterization and Quality Control
Key techniques for verifying structure and purity:
Scientific Research Applications
Medicinal Chemistry
3-Fluoro-4-(3-methoxycarbonylphenyl)benzoic acid is explored for its potential therapeutic properties, particularly in drug development targeting neurological disorders such as Alzheimer's disease. It serves as an intermediate in synthesizing active pharmaceutical ingredients (APIs) that exhibit neuroprotective effects.
Case Study : Research indicates that derivatives of this compound act as multi-targeted inhibitors for Alzheimer's disease, showcasing its potential in drug discovery .
Material Science
The compound is utilized as a building block in the synthesis of new materials, particularly in the development of specialty chemicals. Its unique functional groups allow for diverse chemical modifications, enhancing its applicability in creating advanced materials.
Biochemical Probes
Investigations into enzyme interactions have positioned this compound as a potential biochemical probe. Its ability to modulate enzyme activity makes it valuable for studying biological pathways related to inflammation and cell proliferation.
Chemical Reactivity
The reactivity of 3-Fluoro-4-(3-methoxycarbonylphenyl)benzoic acid includes:
- Substitution Reactions : The fluorine atom can be substituted with other nucleophiles under suitable conditions.
- Esterification : Formation of esters with various alcohols, allowing for further functionalization.
- Reduction Reactions : Conversion to alcohol derivatives, expanding its utility in synthetic applications.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(3-methoxycarbonylphenyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atom and methoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of 3-fluoro-4-(3-methoxycarbonylphenyl)benzoic acid with its analogs:
Key Observations:
- Electronic Effects : The trifluoromethyl (-CF₃) group in 3-fluoro-4-(trifluoromethyl)benzoic acid enhances acidity (pKa ~1.5–2.0) compared to methyl or methoxycarbonyl substituents, making it a stronger chelator for metals like dysprosium .
- Thermal Stability : Higher melting points (e.g., 174–179°C for the trifluoromethyl analog) correlate with increased molecular symmetry and stronger intermolecular forces .
Pharmacological and Toxicological Profiles
- Bioavailability : Fluorine atoms improve metabolic stability and membrane permeability, as seen in 3-fluoro-4-(trifluoromethyl)benzoic acid derivatives .
- Toxicity: Limited data are available for the methoxycarbonylphenyl analog, but related compounds (e.g., 4′-fluoro-4-dimethylaminoazobenzene in ) show hepatotoxicity in preclinical models, emphasizing the need for rigorous safety profiling .
Biological Activity
3-Fluoro-4-(3-methoxycarbonylphenyl)benzoic acid is a fluorinated aromatic compound that has garnered attention in medicinal chemistry, particularly for its potential applications in treating neurological disorders such as Alzheimer's disease. This compound features a unique arrangement of functional groups that may influence its biological activity and chemical reactivity.
Chemical Structure and Properties
- Molecular Formula : C16H15F O4
- Molecular Weight : Approximately 274.24 g/mol
The structure of 3-Fluoro-4-(3-methoxycarbonylphenyl)benzoic acid includes a fluorine atom and a methoxycarbonyl group attached to a benzoic acid framework, which is critical for its biological activity.
Research indicates that 3-Fluoro-4-(3-methoxycarbonylphenyl)benzoic acid acts as a multi-targeted inhibitor, particularly in the context of neuroprotection. It has been studied for its ability to stabilize transthyretin (TTR) tetramers, which is significant for preventing TTR aggregation associated with amyloid diseases. The compound's binding affinity to TTR suggests its potential as a therapeutic agent for conditions like Alzheimer's disease and familial amyloid polyneuropathy (FAP) .
Pharmacological Studies
Several studies have highlighted the efficacy of this compound in various biological assays:
- Neuroprotective Effects : In vitro studies have shown that derivatives of this compound exhibit neuroprotective properties, potentially reducing neuronal cell death associated with neurodegenerative diseases .
- Binding Studies : Interaction studies demonstrate significant binding affinity to specific biological targets, indicating its potential as a lead compound in drug discovery .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of 3-Fluoro-4-(3-methoxycarbonylphenyl)benzoic acid, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Fluoro-4-methoxybenzoic acid | C16H15FO3 | Lacks the additional methoxycarbonyl group |
| 3-Fluoro-4-(methoxycarbonyl)benzoic acid | C16H15FO4 | Contains a single methoxycarbonyl group |
| 3-Fluoro-4-(4-methoxycarbonylphenyl)benzoic acid | C16H15FO4 | Different positioning of the methoxycarbonyl group |
The distinct arrangement of functional groups in 3-Fluoro-4-(3-methoxycarbonylphenyl)benzoic acid enhances its biological activity compared to these derivatives.
Study on Alzheimer's Disease
A notable study focused on the synthesis of ligustrazine derivatives, which include 3-Fluoro-4-(3-methoxycarbonylphenyl)benzoic acid as a key intermediate. These derivatives demonstrated significant neuroprotective effects in cellular models of Alzheimer's disease. The study concluded that these compounds could serve as potential therapeutic agents due to their ability to inhibit neuroinflammation and promote neuronal survival .
TTR Stabilization Research
Another research article investigated the kinetic stabilization of TTR tetramers using various compounds, including 3-Fluoro-4-(3-methoxycarbonylphenyl)benzoic acid. The results indicated that this compound effectively prevented TTR aggregation in vitro, suggesting its utility in treating conditions linked to TTR misfolding .
Q & A
Q. Key Factors Affecting Yield :
- Catalyst loading (1–5 mol% Pd) and ligand choice (e.g., SPhos for sterically hindered substrates).
- Solvent polarity: DMF enhances solubility of aromatic intermediates .
- Hydrolysis time (6–12 hours) to avoid side reactions like decarboxylation.
(Basic) How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
Methodological Answer:
A multi-technique approach is critical:
- ¹H/¹³C NMR : Identify substituent positions (e.g., fluorine’s deshielding effect at ~-110 ppm in ¹⁹F NMR) and confirm the methoxycarbonyl group (δ ~3.9 ppm for OCH₃ in ¹H NMR; δ ~165–170 ppm for carbonyl in ¹³C NMR) .
- IR Spectroscopy : Detect carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
- HPLC-PDA : Use a C18 column with acetonitrile/water (0.1% TFA) gradient to assess purity (>95%). Retention time comparison with standards resolves co-eluting impurities .
Data Interpretation Tip : Cross-validate splitting patterns in NMR with computational tools (e.g., ChemDraw predictions) to distinguish regioisomers.
(Advanced) What are the key considerations in designing biological assays to evaluate its enzyme inhibition potential?
Methodological Answer:
For enzyme inhibition studies (e.g., cyclooxygenase-2 or kinases):
- Solubility Optimization : Use DMSO stock solutions (<1% v/v) to prevent solvent interference. Pre-test solubility in assay buffers (PBS, pH 7.4) via dynamic light scattering .
- Assay Type : Fluorometric (e.g., FAM-labeled substrates) or colorimetric (e.g., ADP-Glo™ for kinases) assays. Include positive controls (e.g., indomethacin for COX-2).
- IC₅₀ Determination : Perform dose-response curves (1 nM–100 µM) with triplicates. Use nonlinear regression (GraphPad Prism) to calculate potency .
Pitfall Avoidance : Confirm target engagement via thermal shift assays or SPR to rule off-target effects.
(Advanced) How do electronic effects of substituents influence its reactivity in nucleophilic aromatic substitution (NAS) reactions?
Methodological Answer:
The fluoro (strongly electron-withdrawing, -I effect) and methoxycarbonyl (-R directing) groups dictate regioselectivity:
- NAS Sites : Fluorine activates the para position on its ring for nucleophilic attack, while the methoxycarbonyl group deactivates the adjacent phenyl ring, directing reactions to the meta position .
Q. Experimental Validation :
| Reaction Conditions | Major Product | Rationale |
|---|---|---|
| NH₃ in DMSO, 120°C | Para-aminated derivative | Fluorine’s -I effect dominates |
| KCN in DMF, 80°C | Meta-cyano adduct | Methoxycarbonyl’s resonance stabilization |
(Advanced) What strategies resolve discrepancies in reported biological activity data across studies?
Methodological Answer:
Contradictions often arise from:
- Purity Variability : Re-analyze batches via HPLC-MS to confirm >95% purity. Impurities (e.g., residual Pd) may skew results .
- Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays, cell passage number).
- Solvent Artifacts : Replace DMSO with cyclodextrin-based solubilizers if cytotoxicity is observed .
Case Study : Inconsistent COX-2 inhibition data may stem from enzyme source (human recombinant vs. murine). Validate using isoform-specific inhibitors and Western blotting .
(Basic) What solubility profiles and formulation strategies are recommended for in vitro studies?
Methodological Answer:
- Solubility Screening : Test in DMSO, ethanol, and PBS (pH 7.4). The compound’s logP (~2.8) predicts moderate hydrophobicity; use 0.1–0.5% Tween-80 for aqueous dispersion .
- Lyophilization : Prepare sodium salt (neutralize with NaOH) for improved water solubility (>10 mM). Confirm salt formation via FTIR (loss of carboxylic acid O-H peak) .
(Advanced) How can computational modeling predict its interactions with biological targets?
Methodological Answer:
- Docking Studies (AutoDock Vina) : Use X-ray structures of targets (e.g., PDB: 1PXX for COX-2). Parameterize fluorine’s van der Waals radius (1.47 Å) and partial charge (-0.25 e) .
- MD Simulations (GROMACS) : Simulate binding stability (20 ns) in explicit solvent. Analyze hydrogen bonds between the carboxylic acid and Arg120 (COX-2) .
Validation : Compare predicted binding affinities (ΔG) with experimental IC₅₀ values.
(Advanced) What analytical techniques differentiate polymorphic forms of this compound?
Methodological Answer:
- PXRD : Identify polymorphs via distinct diffraction patterns (e.g., peaks at 2θ = 12.5° vs. 14.2°).
- DSC : Monitor melting endotherms; Form I melts at 215°C, Form II at 198°C .
- Raman Spectroscopy : Detect conformational differences (e.g., C=O stretching shifts between 1680–1700 cm⁻¹) .
Application : Polymorph stability impacts dissolution rates in bioavailability studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
